1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O3 . It is a useful research chemical .

Molecular Structure Analysis

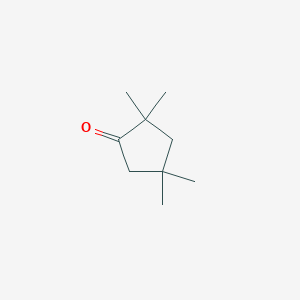

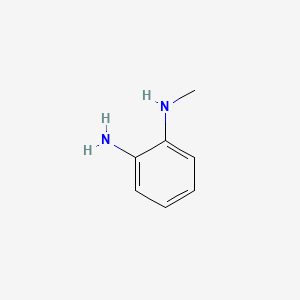

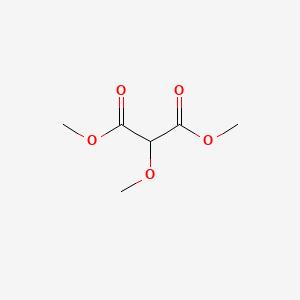

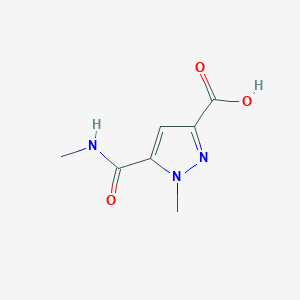

The molecular structure of “1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a carboxylic acid group and a methylcarbamoyl group .

Chemical Reactions Analysis

While specific chemical reactions involving “1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” are not available, imidazole, a similar compound, is known to participate in various chemical reactions. For instance, imidazole was first synthesized by the reaction of glyoxal and formaldehyde in ammonia .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” include a molecular weight of 236.68, a molecular formula of C7H9ClN2O3S, and a complexity of 324 .

科学的研究の応用

Medicinal Chemistry

Application Summary

This compound is utilized in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting cancer cells, microbes, and other disorders .

Methods

Synthesis often involves creating indole derivatives, which are crucial in cell biology and medicine. Techniques include transition-metal-catalyzed reactions and multicomponent reactions .

Results

The outcomes include the creation of compounds with significant biological properties, potentially leading to new treatments for various diseases .

Agriculture

Application Summary

It serves as a precursor or an intermediate in the synthesis of agrochemicals, possibly aiding in the development of new pesticides or herbicides .

Methods

Chemical synthesis pathways involving carbonylation or coupling reactions are typically employed to integrate the compound into larger, more complex molecules used in agriculture .

Results

The synthesis of new agrochemicals that can improve crop yield and resistance to pests and diseases.

Material Science

Application Summary

In material science, this compound could be involved in the creation of new polymers or coatings with unique properties, such as increased durability or chemical resistance .

Methods

Polymerization reactions or surface modification techniques might be used to incorporate the compound into materials.

Results

Development of materials with enhanced performance for industrial applications.

Biochemistry

Application Summary

The compound may be used in biochemical research to study enzyme interactions or metabolic pathways .

Methods

Biochemical assays, spectrometry, or chromatography techniques are used to analyze the interactions and transformations of the compound within biological systems.

Results

Insights into enzyme function or the discovery of new metabolic pathways.

Pharmacology

Application Summary

It could be a key ingredient in the formulation of drugs due to its potential pharmacological effects .

Methods

Pharmacokinetic and pharmacodynamic studies, including in vitro and in vivo testing, to determine the efficacy and safety of drug formulations containing the compound.

Results

Data on absorption, distribution, metabolism, and excretion (ADME) profiles, leading to potential clinical applications.

Organic Chemistry

Application Summary

The compound is likely used in organic synthesis, serving as a building block for constructing more complex molecules .

Methods

Organic synthesis techniques such as condensation reactions, functional group transformations, and chiral synthesis are applied.

Results

Production of a variety of organic molecules with potential applications in different fields of chemistry.

Synthesis of Indole Derivatives

Application Summary

This compound is instrumental in synthesizing indole derivatives, which are prevalent in a variety of biological activities and material chemistry applications .

Methods

The synthesis involves reactions of indolylboronic acids with electrophilic compounds, utilizing methodologies like C−H borylation and Suzuki reaction .

Results

The production of substituted indoles, which serve as affinity probes for receptors, enzyme inhibitors, and constituents of naturally occurring substances.

Advancements in Imidazole Synthesis

Application Summary

The compound contributes to the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, which have widespread applications in pharmaceuticals, agrochemicals, and material science .

Methods

Recent methodologies focus on bond disconnections employed to construct the imidazole heterocycle, with an emphasis on functional group compatibility and resultant substitution patterns .

Results

The creation of functional imidazoles used in various applications, from solar cells to catalysis.

Development of Functional Materials

Application Summary

It may be used in the creation of functional materials, such as catalysts or components in solar cells, due to its versatile chemical structure .

Methods

Chemical synthesis and material engineering techniques are applied to incorporate the compound into functional materials.

Results

Enhanced performance and functionality of materials in their respective applications.

These applications demonstrate the compound’s versatility in contributing to significant advancements across various scientific fields. The detailed methods and results are based on the synthesis strategies and experimental outcomes reported in the scientific literature. For precise experimental procedures and quantitative data, one would need to consult specific research publications or databases.

Neuropharmacology

Application Summary

This compound may be explored for its potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems or neuroprotection .

Methods

Research could involve in vitro assays using neuronal cell lines or in vivo studies in animal models to assess neuropharmacological activity.

Results

Potential identification of neuroprotective properties or modulation of neurotransmitter systems that could lead to therapeutic applications for neurological disorders.

Antiviral Research

Application Summary

The compound’s derivatives could be investigated for their antiviral properties, especially against viruses like hepatitis C .

Methods

Studies might include the synthesis of indole derivatives followed by in vitro antiviral assays using relevant viral strains.

Results

Discovery of compounds with potent antiviral activity, contributing to the development of new antiviral drugs.

Catalysis

Application Summary

In catalysis, this compound could be used to develop new catalysts for organic synthesis reactions, enhancing efficiency and selectivity .

特性

IUPAC Name |

1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBVBHZEDLOAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。